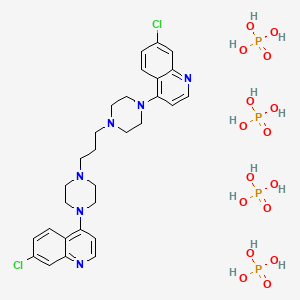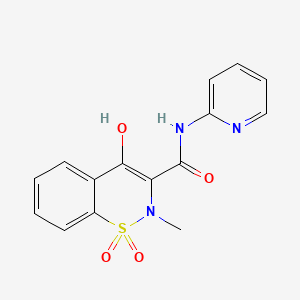
PQR530
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PQR530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin complexes 1 and 2. It exhibits significant antitumor activity by inhibiting the signaling pathways involved in cell proliferation, growth, and survival .
Mechanism of Action
Target of Action
PQR530, also known as a dual pan-PI3K/mTORC1/2 inhibitor, primarily targets all isoforms of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) complexes C1/2 . These targets play a fundamental role in cell proliferation, growth, survival, and are often aberrantly activated in malignant tumors .
Mode of Action
This compound is an ATP site-directed inhibitor that potently binds to its targets . It inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival . By inhibiting this pathway, this compound can prevent the progression of malignant tumors .
Biochemical Pathways
The PI3K/AKT/mTOR signaling pathway is the primary biochemical pathway affected by this compound . This pathway regulates many cellular processes, including growth, survival, proliferation, differentiation, and motility . Inhibition of this pathway by this compound leads to decreased cell proliferation and growth .
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics in mice . It reaches a maximum concentration in plasma and brain after 30 minutes, indicating that efficacious concentrations are reached in both tissues . The calculated half-life for plasma and brain is approximately 5 hours . This compound demonstrates good oral bioavailability and excellent brain penetration .
Result of Action
This compound has shown excellent activities in cellular assays as well as in PI3Kα and mTOR enzymatic binding assays . In A2058 melanoma cells, this compound inhibited protein kinase B (PKB, pSer473) and ribosomal protein S6 (pS6, pSer235/236) phosphorylation . Moreover, this compound displayed potency in a panel of 44 cancer cell lines to prevent cancer cell growth .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, an increase in insulin and blood glucose, a treatable class effect of PI3K inhibitors, has been observed after this compound administration to mice . This compound is well tolerated and efficiently inhibits tumor growth in xenograft models .
Biochemical Analysis
Biochemical Properties
PQR530 plays a crucial role in biochemical reactions by inhibiting the activity of PI3K isoforms and mTOR complexes. It interacts with various enzymes, proteins, and other biomolecules involved in the PI3K/AKT/mTOR signaling pathway. The compound exhibits excellent selectivity over a wide panel of kinases and unrelated receptor enzymes and ion channels .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the phosphorylation of AKT and S6K . This inhibition disrupts the downstream signaling events that promote cell growth and survival, thereby exerting anti-tumor effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PI3K isoforms and mTOR complexes. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of these enzymes and preventing their activation . This inhibition leads to a decrease in the phosphorylation of downstream targets such as AKT and S6K, resulting in the suppression of cell growth and proliferation . Additionally, this compound has been shown to exhibit excellent selectivity and potency in inhibiting PI3K and mTOR activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability and minimal degradation, maintaining its inhibitory effects on PI3K and mTOR signaling pathways for several hours after administration . Long-term studies have shown that this compound can effectively inhibit tumor growth in in vitro and in vivo models, with sustained anti-tumor activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as increased insulin and blood glucose levels have been observed, which are treatable class effects of PI3K inhibitors . The compound exhibits dose-proportional pharmacokinetics, with higher doses resulting in increased concentrations in plasma and brain tissues .
Metabolic Pathways
This compound is involved in metabolic pathways related to the PI3K/AKT/mTOR signaling cascade. It interacts with enzymes such as PI3K isoforms and mTOR complexes, inhibiting their activity and disrupting the downstream signaling events that regulate cell growth and metabolism . This inhibition leads to changes in metabolic flux and metabolite levels, contributing to the compound’s anti-tumor effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits good oral bioavailability and excellent brain penetration, allowing it to reach efficacious concentrations in both plasma and brain tissues . The compound’s distribution is facilitated by its interactions with transporters and binding proteins, which help in its localization and accumulation within target tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PI3K isoforms and mTOR complexes . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. This compound does not appear to undergo significant post-translational modifications that would alter its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
PQR530 is synthesized through a robust synthetic route that involves systematic modifications of the hinge region and affinity binding substituents. The optimized synthetic route allows rapid access to multi-gram quantities of this compound in only four steps .
Industrial Production Methods
The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The compound is produced in large quantities for pre-clinical and clinical development .
Chemical Reactions Analysis
Types of Reactions
PQR530 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
PQR530 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphoinositide 3-kinase and mammalian target of rapamycin pathways.
Biology: Investigated for its effects on cell proliferation, growth, and survival in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases involving aberrant activation of phosphoinositide 3-kinase and mammalian target of rapamycin pathways.
Industry: Utilized in the development of new drugs and therapeutic strategies
Comparison with Similar Compounds
Similar Compounds
PQR309: Another dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin, but with different potency and selectivity profiles.
Buparlisib: A specific inhibitor of class I phosphoinositide 3-kinase with distinct pharmacokinetic properties.
Copanlisib: An inhibitor of phosphoinositide 3-kinase with a different spectrum of activity
Uniqueness
PQR530 is unique due to its high potency, selectivity, and ability to penetrate the brain. It exhibits excellent activity in cellular assays and shows significant antitumor effects in pre-clinical models. Its dual inhibition of phosphoinositide 3-kinase and mammalian target of rapamycin complexes 1 and 2 makes it a valuable tool for studying these pathways and developing new therapeutic strategies .
Properties
IUPAC Name |
4-(difluoromethyl)-5-[4-[(3S)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKBZXMKAPICSO-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
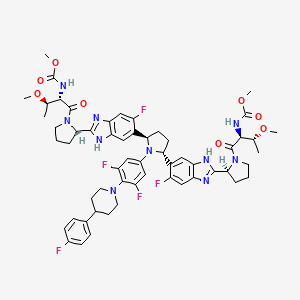
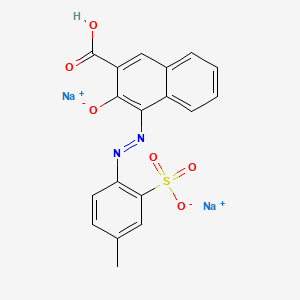
![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)
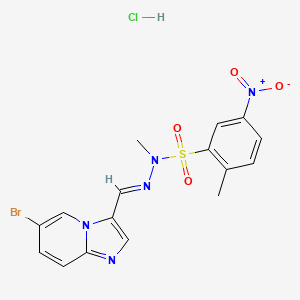

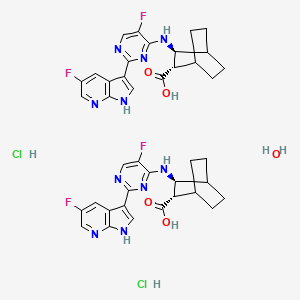
![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)

